

# Introduction: The Privileged Status of the Phenoxyacetic Acid Scaffold

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## Compound of Interest

Compound Name: 2-(4-Methylphenoxy)butanoic acid

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In the landscape of medicinal chemistry, certain molecular frameworks repeatedly emerge across a wide array of therapeutic agents, earning them the designation of "privileged scaffolds." The phenoxyacetic acid core is a quintessential example of such a structure.<sup>[1]</sup> It is a monocarboxylic acid, specifically the O-phenyl derivative of glycolic acid, that serves as the central structural component in numerous drug classes, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive agents.<sup>[2]</sup> Its prevalence stems from a combination of synthetic accessibility, metabolic stability, and the ability of its ether linkage and carboxylic acid group to form critical hydrogen bonds with biological targets. The substitution at the 2-position (ortho-position) of the phenoxy ring is particularly significant, as it profoundly influences the molecule's conformation and electronic properties, thereby fine-tuning its interaction with specific receptors and enzymes.<sup>[3][4]</sup> This guide provides a comprehensive exploration of 2-substituted phenoxyacetic acid scaffolds, from fundamental synthesis to their application in targeting diverse disease pathways, offering field-proven insights for researchers in drug discovery.

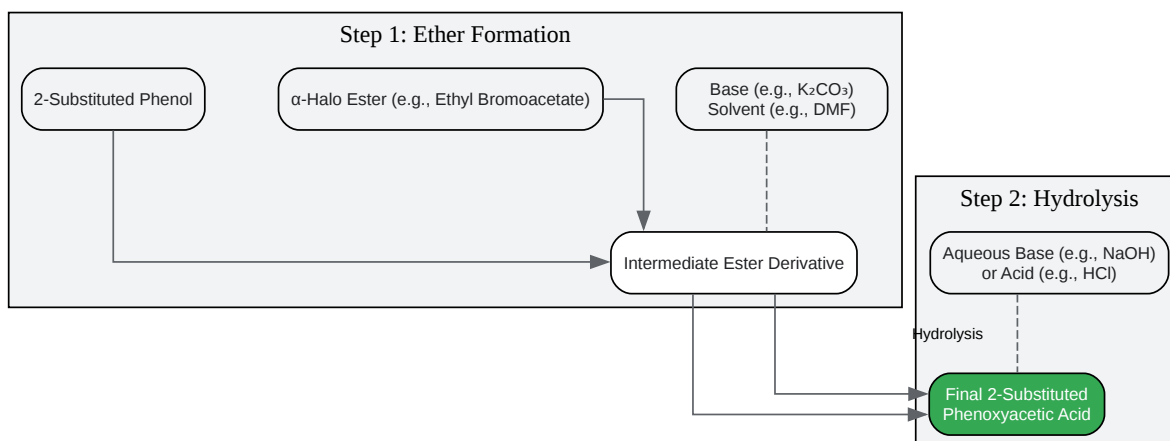
## Core Synthesis Strategy: The Williamson Ether Synthesis

The primary and most reliable method for constructing the phenoxyacetic acid scaffold is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by a phenoxide ion. The choice of a 2-substituted phenol as the starting material directly installs the desired functionality at the key position.

Causality in Experimental Design:

- **Base Selection** (e.g.,  $K_2CO_3$ , NaH): A base is required to deprotonate the phenolic hydroxyl group, forming the nucleophilic phenoxide. Potassium carbonate ( $K_2CO_3$ ) is a mild and commonly used base, suitable for many substrates and offering good yields.<sup>[5]</sup> For less reactive phenols or to drive the reaction to completion faster, a stronger base like sodium hydride (NaH) can be used, although it requires anhydrous conditions.
- **Reactant Choice** (e.g., Ethyl Bromoacetate): An  $\alpha$ -halo ester, such as ethyl bromoacetate or chloroacetic acid, provides the acetic acid side chain. The ethyl ester serves as a protecting group for the carboxylic acid, preventing it from interfering with the reaction. This ester is then easily hydrolyzed in a subsequent step.<sup>[6]</sup>
- **Solvent** (e.g., DMF, Acetone): A polar aprotic solvent like dimethylformamide (DMF) or acetone is ideal as it can dissolve the ionic intermediates without participating in the reaction.<sup>[5][7]</sup>

## General Synthesis Workflow



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Caption: General workflow for synthesizing 2-substituted phenoxyacetic acids.

## Key Biological Targets and Therapeutic Applications

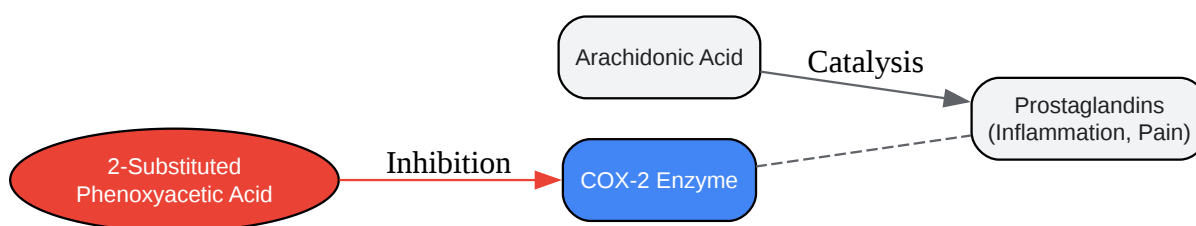
The versatility of the 2-substituted phenoxyacetic acid scaffold is evident in the breadth of its biological targets. Modifications to the scaffold allow for the development of selective inhibitors, agonists, and modulators for various proteins implicated in disease.

### Anti-Inflammatory Agents: Targeting Cyclooxygenase (COX) Enzymes

A primary application for this scaffold is in the development of non-steroidal anti-inflammatory drugs (NSAIDs). Many derivatives exhibit potent and selective inhibition of cyclooxygenase-2 (COX-2).[5]

- Mechanism of Action: COX enzymes catalyze the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[6] COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa, while COX-2 is induced at sites of inflammation. Selective COX-2 inhibitors can therefore reduce inflammation with a lower

risk of gastrointestinal side effects compared to non-selective NSAIDs.[5] 2-substituted phenoxyacetic acid derivatives can bind to the active site of the COX-2 enzyme, preventing arachidonic acid from entering and being converted.[8]



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Caption: Inhibition of prostaglandin synthesis via COX-2 by phenoxyacetic acid derivatives.

- Structure-Activity Relationship (SAR):
  - The carboxylic acid moiety is crucial for activity, often forming a salt bridge with a key arginine residue in the COX active site.
  - Substituents on the phenoxy ring are critical for selectivity. For instance, the presence of a bromine atom at the 4-position of the phenoxy ring can significantly enhance COX-2 inhibitory activity and selectivity.[6]
  - The nature of the substituent at the 2-position influences the conformation of the molecule, affecting how it fits into the hydrophobic binding pocket of the enzyme.[9]

## Metabolic Disease Modulators: Targeting PPARs

Phenoxyacetic acids have been extensively developed as agonists for Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that regulate lipid and glucose metabolism.[10]

- Mechanism of Action: PPARs exist as three subtypes:  $\alpha$ ,  $\delta$  (also known as  $\beta$ ), and  $\gamma$ . PPAR $\alpha$  activation (targeted by fibrates) primarily lowers triglycerides, while PPAR $\gamma$  activation (targeted by thiazolidinediones) improves insulin sensitivity.[7][10] PPAR $\delta$  activation enhances fatty acid oxidation. Derivatives of phenoxyacetic acid have been identified as potent and selective partial agonists for PPAR $\delta$  and as dual agonists for PPAR $\alpha/\delta$  and

FFA1/PPAR $\delta$ , offering a multi-faceted approach to treating type 2 diabetes and metabolic syndrome.[11][12][13]

## Anticancer Therapeutics

Numerous studies have demonstrated the cytotoxic effects of 2-substituted phenoxyacetic acid derivatives against various cancer cell lines, including liver (HepG2) and breast (MCF-7) cancer.[1][14][15]

- Mechanism of Action: The anticancer mechanisms are diverse. Some derivatives induce apoptosis (programmed cell death) by inhibiting key proteins like PARP-1.[16] Others act as partial agonists of PPAR $\gamma$ , which can regulate cell proliferation and induce cell cycle arrest.[17] For example, one derivative showed a 24.5-fold increase in apoptotic cell death in HepG2 cells and induced cell cycle arrest at the G1/S phase.[16]

## Antimicrobial and Anticonvulsant Activities

This versatile scaffold has also yielded compounds with significant antimicrobial (antibacterial and antifungal) and anticonvulsant properties.[2][18] The anticonvulsant effects are often linked to the potent anti-inflammatory and COX-2 inhibitory activity of the compounds, which can reduce neuroinflammation implicated in seizure onset.[9][19] Certain derivatives have shown complete protection in pentylenetetrazol (PTZ)-induced seizure models, outperforming reference drugs.[19]

## Structure-Activity Relationship (SAR) Insights

Understanding the relationship between a molecule's structure and its biological activity is fundamental to rational drug design.[20][21] For the 2-substituted phenoxyacetic acid scaffold, several key principles have been established.

Caption: Key structure-activity relationships for the phenoxyacetic acid scaffold.

- The Acidic Head: The carboxylic acid group is almost universally required for activity across different targets. It acts as a hydrogen bond donor and acceptor, anchoring the molecule to the target protein.[20]

- The Phenoxy Ring: Substitutions on the aromatic ring dictate potency and selectivity. Electron-withdrawing groups like halogens (Cl, Br) often increase activity.[3][22] For example, in COX inhibitors, a 4-bromo substituent significantly boosts potency.[6]
- The 2-Position (Ortho) Substituent: This position is critical for defining the molecule's three-dimensional shape. The size and nature of the ortho-substituent can force the phenoxy ring to twist relative to the acetic acid side chain, orienting other substituents for optimal interaction with the target.[3][4]

## Quantitative Data Summary: COX Inhibition

To illustrate the impact of substitution, the following table summarizes the in vitro COX-1 and COX-2 inhibitory activities for a series of phenoxyacetic acid derivatives.

| Compound ID    | R1 (2-position) | R2 (4-position) | COX-1 IC <sub>50</sub> (μM) | COX-2 IC <sub>50</sub> (μM) | Selectivity Index (SI = IC <sub>50</sub> COX-1/IC <sub>50</sub> COX-2) | Reference |
|----------------|-----------------|-----------------|-----------------------------|-----------------------------|--|-----------|
| 5d             | -CHO            | -H              | 9.04 ± 0.15                 | 0.08 ± 0.01                 | 113.00   | [5]       |
| 5f             | -CHO            | -Br             | 8.01 ± 0.11                 | 0.06 ± 0.01                 | 133.50   | [5]       |
| 7a             | -CH=N-NH-CO-Ph  | -H              | 7.98 ± 0.16                 | 0.13 ± 0.06                 | 61.38  | [5]       |
| 7b             | -CH=N-NH-CO-Ph  | -Br             | 4.07 ± 0.12                 | 0.06 ± 0.01                 | 67.83  | [5][9]    |
| Celecoxib      | (Reference)     | 14.93 ± 0.12    | 0.05 ± 0.02                 | 298.60                      | [5]  |           |
| Mefenamic Acid | (Reference)     | 29.9 ± 0.09     | 1.98 ± 0.02                 | 15.10                       | [5]  |           |

Data presented as mean ± SD. A higher Selectivity Index (SI) indicates greater selectivity for COX-2 over COX-1.

Interpretation: The data clearly show that the addition of a bromine atom at the 4-position (compare 5d to 5f, and 7a to 7b) enhances both potency against COX-2 and selectivity over COX-1. Compound 5f emerges as a particularly potent and selective inhibitor.[5]

## Experimental Protocols

The following protocols are provided as a self-validating framework for the synthesis and evaluation of novel 2-substituted phenoxyacetic acid derivatives.

### Protocol 1: Synthesis of 2-(4-Bromo-2-formylphenoxy)acetic acid (Analogue of compound 3b in[5])

This two-step protocol details the synthesis of a key intermediate for creating more complex derivatives.

Materials:

- 5-Bromo-2-hydroxybenzaldehyde
- Ethyl bromoacetate
- Potassium carbonate ( $K_2CO_3$ ), anhydrous
- Dimethylformamide (DMF)
- Sodium hydroxide (NaOH)
- Methanol (MeOH)
- Hydrochloric acid (HCl), 1M
- Ethyl acetate, Diethyl ether, Hexane
- Anhydrous magnesium sulfate ( $MgSO_4$ )

Step A: Synthesis of Ethyl 2-(4-bromo-2-formylphenoxy)acetate

- **Reaction Setup:** To a solution of 5-bromo-2-hydroxybenzaldehyde (2.01 g, 10 mmol) in 25 mL of DMF in a round-bottom flask, add anhydrous  $K_2CO_3$  (2.76 g, 20 mmol).
- **Reagent Addition:** Add ethyl bromoacetate (1.67 g, 10 mmol) dropwise to the stirring mixture at room temperature.
- **Reaction:** Stir the mixture vigorously at room temperature for 12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 3:1 Hexane:Ethyl Acetate).
- **Work-up:** Pour the reaction mixture into 100 mL of ice-cold water and extract with ethyl acetate (3 x 50 mL).
- **Purification:** Combine the organic layers, wash with brine (2 x 30 mL), dry over anhydrous  $MgSO_4$ , filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.

#### Step B: Hydrolysis to 2-(4-Bromo-2-formylphenoxy)acetic acid

- **Reaction Setup:** Dissolve the crude ester from Step A in a mixture of methanol (20 mL) and 10% aqueous NaOH (10 mL).
- **Reaction:** Stir the mixture at room temperature for 12 hours until TLC indicates complete consumption of the starting material.
- **Work-up:** Remove the methanol under reduced pressure. Dilute the remaining aqueous solution with 20 mL of water and wash with diethyl ether (2 x 20 mL) to remove any unreacted ester.
- **Acidification:** Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 1M HCl. A precipitate will form.
- **Isolation:** Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.
- **Characterization:** Confirm the structure and purity of the final product using  $^1H$ -NMR,  $^{13}C$ -NMR, and High-Resolution Mass Spectrometry (HRMS).

## Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay

This protocol describes a colorimetric assay to determine the IC<sub>50</sub> values of synthesized compounds.<sup>[5][6]</sup>

Materials:

- Cayman® COX Inhibitor Screening Assay Kit (or equivalent)
- Ovine COX-1 and human recombinant COX-2 enzymes
- Arachidonic acid (substrate)
- Synthesized test compounds dissolved in DMSO
- Reference inhibitors (e.g., Celecoxib, Mefenamic Acid)
- 96-well microplate
- Microplate reader

Procedure:

- **Reagent Preparation:** Prepare all buffers, enzymes, and reagents according to the manufacturer's instructions. Prepare serial dilutions of test compounds and reference drugs in assay buffer. The final DMSO concentration in the well should be ≤1%.
- **Control Wells:** Designate wells for 100% initial activity (enzyme, no inhibitor), inhibitor controls (test compounds), and a background well (no enzyme).
- **Enzyme Incubation:** To each well (except background), add 150 µL of reaction buffer, 10 µL of heme, and 10 µL of the appropriate enzyme (COX-1 or COX-2).
- **Inhibitor Addition:** Add 10 µL of the serially diluted test compound or reference drug to the inhibitor wells. Add 10 µL of solvent (DMSO) to the 100% activity well.
- **Pre-incubation:** Gently shake the plate and incubate for 10 minutes at 25 °C.

- **Reaction Initiation:** Initiate the reaction by adding 10  $\mu$ L of arachidonic acid solution to all wells.
- **Reaction & Termination:** Incubate for 2 minutes at 25 °C. The reaction measures the peroxidase activity of COX. Add 20  $\mu$ L of the colorimetric substrate solution to each well and incubate for 5-10 minutes.
- **Data Acquisition:** Read the absorbance at the appropriate wavelength (e.g., 590 nm) using a microplate reader.
- **Data Analysis:** Calculate the percentage of inhibition for each concentration of the test compound relative to the 100% activity control. Plot the percent inhibition versus inhibitor concentration and determine the IC<sub>50</sub> value using non-linear regression analysis.

## Conclusion and Future Perspectives

The 2-substituted phenoxyacetic acid scaffold is a testament to the power of privileged structures in drug discovery. Its synthetic tractability and structural versatility have enabled the development of a vast range of biologically active molecules targeting inflammation, metabolic disorders, cancer, and microbial infections.<sup>[1][2]</sup> Future research will likely focus on creating multi-target agents, such as dual PPAR agonists or compounds with combined anti-inflammatory and anticancer properties, to address complex diseases. The continued exploration of novel substitutions at the 2-position and other sites on the phenoxy ring, guided by computational modeling and a deep understanding of structure-activity relationships, will undoubtedly unlock new therapeutic opportunities for this remarkable scaffold.

## References

- Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review of Most Recent Studies 2013–2022. PMC.
- Biological Profile and Synthesis of Phenoxyacetic Acid Deriv
- Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy)
- Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. MDPI.
- Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. PMC.

- Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. RSC Publishing.
- Synthesis of phenoxyacetic acid derivatives.
- Application Notes and Protocols for HPLC Analysis of Phenoxyacetic Acid Derivatives.
- Protocol for Derivatizing Phenoxyacetic Acids for Gas Chromatography.
- Design, synthesis, and biological evaluation of novel dual FFA1 and PPAR $\delta$  agonists possessing phenoxyacetic acid scaffold. PubMed.
- Synthesis of 2-Phenoxyacetic Acid Analogs for Evaluation of the Anti-inflammatory Potential and Subsequent In Silico Analysis. Indonesian Journal of Chemistry.
- Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. PMC.
- Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid.
- Synthesis and microbiological activity of some novel N-(2-hydroxy-5-substitutedphenyl)benzacetamides, phenoxyacetamides and thiophenoxyacetamides as the possible metabolites of antimicrobial active benzoxazoles. PubMed.
- SYNTHESIS AND SPECTRAL STUDY OF 2-(4-  
{[(SUBSTITUTEDPHENYL)IMINO]METHYL}PHENOXY)ACETO HYDRAZIDE.  
INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
- Phenoxyacetic acids as PPAR $\delta$  partial agonists: Synthesis, optimization, and in vivo efficacy.
- Phenoxyacetic acids as PPAR $\delta$  partial agonists: synthesis, optimization, and in vivo efficacy. ChEMBL - EMBL-EBI.
- Phenoxyacetic acids as PPAR $\delta$  partial agonists: synthesis, optimization, and in vivo efficacy.
- Synthesis of 2-Phenoxyacetic Acid Analogs for Evaluation of the Anti-inflammatory Potential and Subsequent In Silico Analysis.
- Structure-Toxicity Relationship and Structure-Activity Relationship Study of 2-Phenylaminophenylacetic Acid Derived Compounds.
- Chiral phenoxyacetic acid analogues inhibit colon cancer cell proliferation acting as PPAR $\gamma$  partial agonists. PubMed.
- New Phenoxyacetic Acid Analogues with Antimicrobial Activity.
- Design and synthesis of substituted phenylpropanoic acid derivatives as human peroxisome proliferator-activated receptor alpha/delta dual agonists. PubMed.
- Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry. PMC.
- In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. MDPI.

- Synthesis of phenoxyacetic acid derivatives.
- Structure Activity Rel
- In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. PubMed.
- Structure-activity rel
- Structure-Activity Relationship (SAR) of Phenolics for the Inhibition of 2-Phenylethylamine Formation in Model Systems Involving Phenylalanine and the 13-Hydroperoxide of Linoleic Acid. PubMed.
- Conformational Comparisons Between Phenoxyacetic Acid Derivatives in Adducts and in the Free Form.
- Synthesis and Antimicrobial Activity of N-Substituted- $\beta$ -amino Acid Derivatives Containing 2-Hydroxyphenyl, Benzo[b]phenoxazine and Quinoxaline Moieties. MDPI.
- Synthesis and antimicrobial activities of some novel diastereoselective monocyclic cis- $\beta$ -lactams using 2-ethoxy carbonyl DCPN as a carboxylic acid activ
- 5-(Thiophen-2-yl)
- Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. PMC.

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## Sources

- [1. Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review of Most Recent Studies 2013–2022 - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [2. jetir.org \[jetir.org\]](#)
- [3. Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid | MDPI \[mdpi.com\]](#)
- [4. researchgate.net \[researchgate.net\]](#)
- [5. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny | MDPI \[mdpi.com\]](#)

- [6. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [7. researchgate.net \[researchgate.net\]](#)
- [8. Synthesis of 2-Phenoxyacetic Acid Analogs for Evaluation of the Anti-inflammatory Potential and Subsequent In Silico Analysis | Hossain | Indonesian Journal of Chemistry \[journal.ugm.ac.id\]](#)
- [9. Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [10. researchgate.net \[researchgate.net\]](#)
- [11. Design, synthesis, and biological evaluation of novel dual FFA1 and PPAR \$\delta\$  agonists possessing phenoxyacetic acid scaffold - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [12. Phenoxyacetic acids as PPAR \$\delta\$  partial agonists: synthesis, optimization, and in vivo efficacy - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [13. Design and synthesis of substituted phenylpropanoic acid derivatives as human peroxisome proliferator-activated receptor alpha/delta dual agonists - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [14. Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-\(substituted phenoxy\) acetamide derivatives - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [15. mdpi.com \[mdpi.com\]](#)
- [16. In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [17. Chiral phenoxyacetic acid analogues inhibit colon cancer cell proliferation acting as PPAR \$\gamma\$  partial agonists - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [18. Synthesis and microbiological activity of some novel N-\(2-hydroxyl-5-substitutedphenyl\)benzacetamides, phenoxyacetamides and thiophenoxyacetamides as the possible metabolites of antimicrobial active benzoxazoles - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [19. Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents - RSC Advances \(RSC Publishing\) \[pubs.rsc.org\]](#)
- [20. Structure Activity Relationships - Drug Design Org \[drugdesign.org\]](#)
- [21. Structure-activity relationship \(SAR\) – REVIVE \[revive.gardp.org\]](#)
- [22. researchgate.net \[researchgate.net\]](#)

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